molecular formula C18H23NO2 B1590620 (9alpha,13alpha,14alpha)-3-Methoxymorphinan-17-carbaldehyde CAS No. 28973-48-0

(9alpha,13alpha,14alpha)-3-Methoxymorphinan-17-carbaldehyde

Cat. No.: B1590620
CAS No.: 28973-48-0
M. Wt: 285.4 g/mol
InChI Key: FZNYYMPPLIJMRC-KBAYOESNSA-N
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Description

(9alpha,13alpha,14alpha)-3-Methoxymorphinan-17-carbaldehyde is a chemical compound that belongs to the morphinan class of chemicals. This compound is structurally related to dextromethorphan, a well-known antitussive (cough suppressant) used in many over-the-counter medications . The compound’s structure includes a morphinan backbone with a methoxy group at the 3-position and an aldehyde group at the 17-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9alpha,13alpha,14alpha)-3-Methoxymorphinan-17-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical or research applications .

Chemical Reactions Analysis

Types of Reactions

(9alpha,13alpha,14alpha)-3-Methoxymorphinan-17-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include:

Mechanism of Action

The mechanism of action of (9alpha,13alpha,14alpha)-3-Methoxymorphinan-17-carbaldehyde involves its interaction with specific molecular targets in the brain. It is known to bind to sigma-1 receptors and NMDA receptors, modulating their activity and influencing neurotransmitter release . This interaction can lead to various pharmacological effects, including antitussive and neuroprotective properties .

Properties

CAS No.

28973-48-0

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

(1R,9R,10S)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-17-carbaldehyde

InChI

InChI=1S/C18H23NO2/c1-21-14-6-5-13-10-17-15-4-2-3-7-18(15,16(13)11-14)8-9-19(17)12-20/h5-6,11-12,15,17H,2-4,7-10H2,1H3/t15-,17-,18-/m1/s1

InChI Key

FZNYYMPPLIJMRC-KBAYOESNSA-N

Isomeric SMILES

COC1=CC2=C(C[C@@H]3[C@@H]4[C@@]2(CCCC4)CCN3C=O)C=C1

SMILES

COC1=CC2=C(CC3C4C2(CCCC4)CCN3C=O)C=C1

Canonical SMILES

COC1=CC2=C(CC3C4C2(CCCC4)CCN3C=O)C=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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